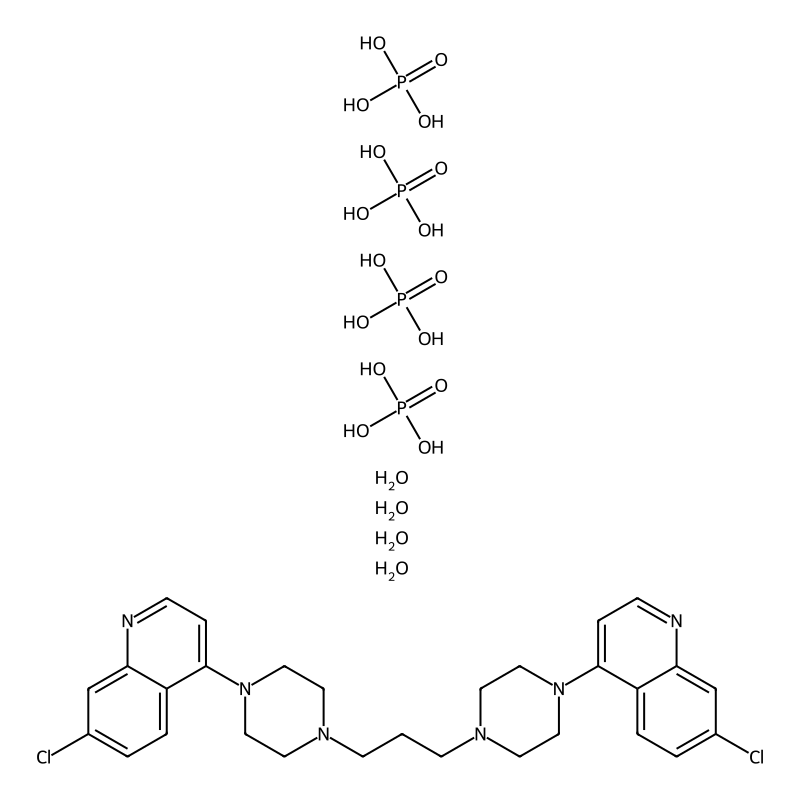Piperaquine tetraphosphate tetrahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimalarial Properties
Piperaquine tetraphosphate tetrahydrate is a medication with established research on its efficacy against malaria parasites. Studies have shown it to be highly active against chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite responsible for the majority of malaria deaths globally []. It also demonstrates effectiveness against Plasmodium vivax, another major malaria parasite species []. This makes piperaquine tetraphosphate tetrahydrate a valuable candidate for combination therapies in regions facing challenges with drug-resistant malaria.
Piperaquine tetraphosphate tetrahydrate is a chemical compound with the molecular formula and a molecular weight of approximately 999.55 g/mol. It is a derivative of the antimalarial drug piperaquine, which is structurally characterized as a bisquinoline compound. This specific form, tetraphosphate tetrahydrate, consists of four phosphate groups and four water molecules associated with each molecule of piperaquine, contributing to its unique properties and solubility characteristics .
The compound appears as a white to orange or green powder or crystal and has a melting point of approximately 252 °C (decomposes). It is hygroscopic and sensitive to air, necessitating careful storage under inert gas conditions to maintain stability .
The exact mechanism of action of piperaquine is not fully understood, but it is believed to target the food vacuole of the malaria parasite []. The drug likely disrupts the parasite's ability to digest hemoglobin, a crucial process for its survival []. The combination with artemisinin derivatives is thought to have a synergistic effect, providing faster parasite clearance [].
Piperaquine is generally well-tolerated, but side effects like dizziness, nausea, and headache can occur []. Information on the specific hazards of piperaquine tetraphosphate tetrahydrate is limited, but it's important to handle it with care in a research laboratory setting:
- Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling the compound.
- Follow proper disposal procedures as recommended by your institution.
- Synthesis of Piperaquine:
- Phosphorylation:
- Hydration:
Piperaquine tetraphosphate tetrahydrate exhibits significant antimalarial activity, particularly against Plasmodium falciparum and Plasmodium vivax. Its mechanism of action involves inhibition of heme polymerization within the malaria parasite, leading to toxic accumulation of free heme. This results in the death of the parasite . The compound has been noted for its long half-life, allowing for single-dose therapies that enhance patient compliance and treatment efficacy .
The synthesis methods for piperaquine tetraphosphate tetrahydrate primarily involve:
- Refluxing dichloroquinoline with piperazine: This step creates the basic piperaquine structure.
- Phosphorylation: Using phosphoric acid or other phosphorylating agents to attach phosphate groups.
- Crystallization: The final product is often purified through crystallization techniques to obtain the tetrahydrate form.
These methods highlight both organic synthesis techniques and purification processes that are essential for producing high-purity compounds suitable for pharmaceutical applications .
Piperaquine tetraphosphate tetrahydrate is primarily used in:
- Antimalarial therapies: It is often combined with other antimalarial drugs to enhance efficacy and reduce resistance.
- Research applications: Studied for its pharmacological properties and potential modifications to improve activity against resistant strains of malaria.
- Formulation development: Used in developing new drug formulations that require stable phosphate-containing compounds.
Interaction studies involving piperaquine tetraphosphate tetrahydrate have indicated that it may interact synergistically with other antimalarial agents, such as artemisinin derivatives. These combinations can enhance therapeutic outcomes by targeting different stages of the malaria lifecycle or by overcoming drug resistance mechanisms . Furthermore, studies have explored its pharmacokinetics and potential interactions with metabolic enzymes, which are crucial for understanding its safety profile in clinical use.
Several compounds share structural or functional similarities with piperaquine tetraphosphate tetrahydrate. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Piperaquine | Bisquinoline | Antimalarial; long half-life |
| Chloroquine | 4-Aminoquinoline | Widely used antimalarial; resistance issues |
| Mefloquine | Quinoline derivative | Effective against Plasmodium falciparum |
| Artemisinin | Sesquiterpene lactone | Natural product; rapid action against malaria |
Piperaquine tetraphosphate tetrahydrate stands out due to its unique phosphate groups, enhancing solubility and bioavailability compared to traditional quinoline-based antimalarials. Its formulation as a tetrahydrate also contributes to its stability and handling characteristics in pharmaceutical applications .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
Wikipedia
Piperaquine phosphate








